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Compound of Interest

Nonaethylene Glycol Monomethyl
Ether

cat. No.: B1676801

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
nonaethylene glycol monomethyl ether (C19H40010, CAS No. 6048-68-6).[1][2][3] Detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS) characteristics are presented, supported by experimental protocols for data
acquisition. This document is intended to serve as a core reference for the identification,
characterization, and quality control of this important polyethylene glycol (PEG) derivative in
research and development settings.

Molecular Structure and Properties

Nonaethylene glycol monomethyl ether consists of a nine-unit ethylene glycol chain with one
terminal hydroxyl group and one terminal methoxy group. Its structure is systematically named
2-[2-[2-[2-[2-[2-[2-[2-(2-
methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[1]

Key Physical and Chemical Properties:[1]
e Molecular Formula: C19H40010

e Molecular Weight: 428.5 g/mol
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Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for nonaethylene glycol
monomethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of nonaethylene glycol
monomethyl ether, providing detailed information about the hydrogen and carbon
environments within the molecule.

The *H NMR spectrum of nonaethylene glycol monomethyl ether is characterized by a
prominent signal from the repeating ethylene glycol units and distinct signals from the terminal
methoxy and hydroxyl groups.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
-O-CHz2-CH2-O-
3.8-3.6 multiplet 34 H (ethylene glycol
backbone)
3.6-3.5 multiplet 2H -CHz2-OH
3.38 singlet 3H CHs-O-
2.58 triplet (J = 5.9 Hz) 1H -OH

Data obtained from a patent describing the synthesis of nonaethylene glycol monomethyl
ether.[4]

While a specific experimental spectrum for nonaethylene glycol monomethyl ether is not
readily available in the public domain, the chemical shifts can be reliably predicted based on
the known values for polyethylene glycols and their derivatives. The carbon signals for the
repeating ethylene glycol units typically appear around 70 ppm. The terminal carbons will have
distinct chemical shifts.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://patents.google.com/patent/WO2005102976A1/en
https://www.benchchem.com/product/b1676801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift (8) ppm Assighment

~72.5 CH2-OH

~70.6 -O-CHz2-CHz-O- (internal ethylene glycol units)
~70.3 CH3-O-CH2-

~61.5 -CH2-OH

~59.0 CHs-O-

Infrared (IR) Spectroscopy

The IR spectrum of nonaethylene glycol monomethyl ether is dominated by strong
absorptions characteristic of ethers and alcohols.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (hydrogen-

3600-3200 Strong, Broad bonded)

2920-2850 Strong C-H stretch (aliphatic)

1465 Medium C-H bend (CH2)

1350 Medium C-H wag (CH2)

1150-1085 Very Strong C-O-C stretch (ether linkage)

Characteristic peak ranges for polyethylene glycols.

Mass Spectrometry (MS)

The mass spectrum of nonaethylene glycol monomethyl ether provides information about its
molecular weight and fragmentation pattern. Under electron ionization (El), PEG ethers
typically do not show a prominent molecular ion peak due to facile fragmentation.

Key Fragmentation Characteristics:
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» Repetitive Loss: The spectrum is characterized by the sequential loss of ethylene oxide units
(44 Da).

» Characteristic lons: A series of oxonium ions are typically observed. For PEG monomethyl
ethers, common fragment ions include m/z 45, 59, 89, and 133.[1]

While a detailed experimental mass spectrum for nonaethylene glycol monomethyl ether is
not publicly available, the PubChem database indicates a GC-MS entry (NIST Number:
352043) with a top peak at m/z 45, a second highest at m/z 59, and a third highest at m/z 89,
which is consistent with the expected fragmentation of a PEG ether.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyethylene glycol
derivatives like nonaethylene glycol monomethyl ether.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 10-20 mg of nonaethylene glycol monomethyl ether into a clean, dry
NMR tube.

» Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs or D20).
o Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Spectral Width: 0-12 ppm
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e Temperature: 298 K

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Spectral Width: 0-100 ppm

Temperature: 298 K

IR Spectroscopy (Attenuated Total Reflectance - ATR)

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat nhonaethylene glycol monomethyl ether onto the center of the
ATR crystal.

e Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

e Acquire the sample spectrum.

¢ Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of nonaethylene glycol monomethyl ether (e.g., 1 mg/mL) in a
volatile organic solvent such as methanol or dichloromethane.
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GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Injector Temperature: 250-280 °C

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

then ramp at 10-20 °C/min to a final temperature of 300-320 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 35-500

Visualizations

CHi —» O —» CH —= Cii —» 0 —= Ci: —» Cii —> O —= CHi —» Cii —= O —» CH: —» CHi —» O —= Cii —» Cli —» O —» Cis —> CH —» 0 —= Cii —» CH —» O —» Cii —» CH —» 0 —% G —» CH —» OH

Click to download full resolution via product page

Caption: Chemical structure of nonaethylene glycol monomethyl ether.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Nonaethylene Glycol
Monomethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676801#spectroscopic-data-nmr-ir-mass-spec-of-
nonaethylene-glycol-monomethyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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